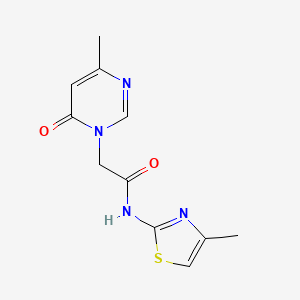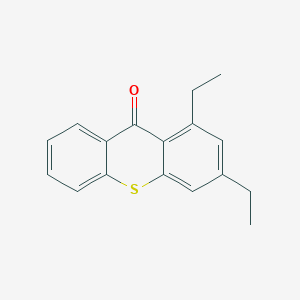
1,3-Diethyl-9H-thioxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethyl-9H-thioxanthen-9-one is a chemical compound with the empirical formula C17H16OS . It is primarily used in the biomedical field as an intermediary reagent for pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves adding 100 grams of 1,3-diethylbenzene to a 500 ml four-neck reaction flask containing 40 ml of concentrated sulfuric acid and 100 grams of dithiosalicylic acid. The mixture is stirred in an ice-salt bath to cool below 0 °C during the addition of 1,3-diethylbenzene. After the addition is completed, the ice-salt bath is removed, and the reaction is continued for 1 hour at room temperature. The temperature is then slowly raised to 65 °C, and the reaction is performed at this temperature for 5 hours .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCc1cc(c2c(c1)sc3cccccc3c2=O)CC .Chemical Reactions Analysis
This compound is involved in photopolymerization processes. In two-photon induced photopolymerization (TPIP), the initiators are excited to triplet states by absorbing the energy from two photons . The excitation and inhibition behavior of the molecule can be evaluated using density functional theory (DFT) calculations, low-temperature phosphorescence spectroscopy, ultra-fast transient absorption spectroscopy, and the two-photon Z-scan spectroscopic technique .Physical and Chemical Properties Analysis
This compound has a molecular weight of 268.37 . Its melting point ranges from 66 to 70 °C, and its boiling point is predicted to be 427.9±45.0 °C .Wissenschaftliche Forschungsanwendungen
Heterocyclic Scaffold in Medicinally Significant Compounds
1,3-Diethyl-9H-thioxanthen-9-one is recognized for its significance as a heterocyclic scaffold in the synthesis of biologically active and medicinally relevant compounds. The synthesis of its derivatives, including the process of labeling with carboxyl-14, highlights its utility in medicinal chemistry and drug discovery (Javaheri et al., 2016).
Photophysical Properties and Solvent Interaction
The spectral and photophysical properties of thioxanthen-9-one derivatives have been investigated, showing how solvent types—protic vs. aprotic—affect its deactivation processes. This insight is crucial for understanding its behavior in different chemical environments and for applications in photochemistry and materials science (Krystkowiak et al., 2006).
Photophysical and Photochemical Behaviors
Studies have explored the photophysical and photochemical behaviors of thioxanthen-9-one in various solvents, highlighting its unique absorption characteristics and the effect of solvent polarity on its behavior. This research supports its application in the development of photodynamic therapy agents and in the study of photoreaction mechanisms (Chen et al., 2021).
Development of Visible Light Photoinitiators
Thioxanthone derivatives have been developed as efficient one-component visible light photoinitiators for radical polymerization. These findings are significant for applications in coatings, printing inks, and 3D printing technologies where light-induced polymerization is key (Wu et al., 2017).
Synthesis and Nucleophilic Substitution Reactions
The synthesis and reactivity of 1-halo-9H-thioxanthen-9-one derivatives through nucleophilic substitution reactions have been studied. This research underscores its versatility as a building block in organic synthesis for creating a wide array of functional molecules (Sharghi & Beni, 2008).
Molecular Structure and Vibrational Spectral Analysis
The molecular structure and vibrational properties of thioxanthen-9-one derivatives have been analyzed, providing valuable information for the design of materials with specific optical properties. This research is applicable in the fields of materials science and molecular electronics (Mary et al., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-diethylthioxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16OS/c1-3-11-9-12(4-2)16-15(10-11)19-14-8-6-5-7-13(14)17(16)18/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJZBGQZEBRRKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=C1)SC3=CC=CC=C3C2=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2671677.png)


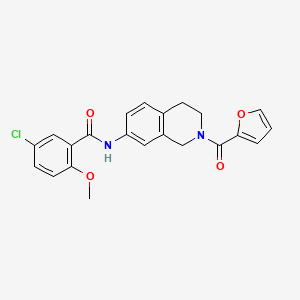
![1-(4-Bromophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2671685.png)
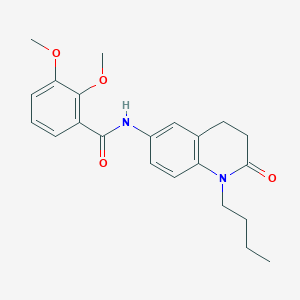

![5,8-Dioxaspiro[3.4]octane-2-thiol](/img/structure/B2671691.png)
![3-[(1R,2S)-2-(Cyclopropylmethyl)cyclopropyl]propanoic acid](/img/structure/B2671692.png)


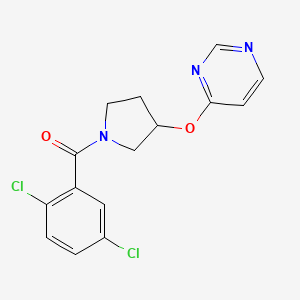
![N-[(1-Cyclopropylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2671698.png)
